molecular formula C13H14N2O3S2 B2920647 N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide CAS No. 692762-36-0

N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide

Cat. No. B2920647
CAS RN: 692762-36-0
M. Wt: 310.39
InChI Key: QDYGRIXXTRMFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide, also known as MSTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Agents

Lastly, they show high antimicrobial activity against various microbial infections, making them valuable in the development of new antimicrobial drugs.

Each application mentioned above could potentially be an area where “N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide” is utilized, given its structural relation to thiophene derivatives .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for antiproliferative activity against human cancer cell lines . This suggests that the compound could potentially target proteins or enzymes involved in cell proliferation.

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the clonal formation and migration of cancer cells . This suggests that the compound might interact with its targets to induce cell cycle arrest, thereby inhibiting the proliferation of cells.

Biochemical Pathways

Similar compounds have been found to promote the accumulation of reactive oxygen species in cells . This suggests that the compound might affect pathways related to oxidative stress and apoptosis.

Result of Action

Similar compounds have been found to induce apoptosis in a concentration-dependent and time-dependent manner . This suggests that the compound might lead to programmed cell death as a result of its action.

properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-14-20(17,18)12-6-4-10(5-7-12)15-13(16)9-11-3-2-8-19-11/h2-8,14H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYGRIXXTRMFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.